(R)-Nepicastat hydrochloride

CAS No.:

Cat. No.: VC13604859

Molecular Formula: C14H16ClF2N3S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClF2N3S |

|---|---|

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | 4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride |

| Standard InChI | InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H |

| Standard InChI Key | DIPDUAJWNBEVOY-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |

| Canonical SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |

Introduction

Chemical and Structural Properties

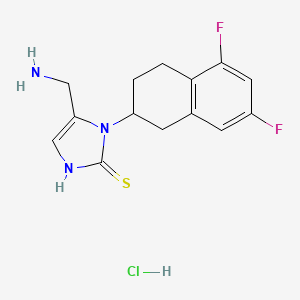

(R)-Nepicastat hydrochloride (CAS: 195881-94-8) is a chiral compound with the molecular formula C₁₄H₁₆ClF₂N₃S and a molar mass of 331.81 g/mol . Its IUPAC name is 4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione hydrochloride, reflecting its imidazolethione core structure substituted with difluorinated tetrahydronaphthalene . The compound exhibits poor solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClF₂N₃S | |

| Molecular Weight | 331.81 g/mol | |

| Solubility | 50 mg/mL in DMSO | |

| Storage Conditions | -20°C (powder), -80°C (solution) | |

| Purity | ≥98% |

Pharmacological Profile

Target Specificity and Potency

(R)-Nepicastat selectively inhibits dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. It demonstrates IC₅₀ values of 25.1 nM (bovine DBH) and 18.3 nM (human DBH), showing negligible activity against 12 other enzymes and 13 neurotransmitter receptors . This selectivity distinguishes it from non-specific DBH inhibitors like disulfiram .

Mechanism of Action

By blocking DBH, (R)-nepicastat reduces norepinephrine synthesis while increasing dopamine availability in both central and peripheral tissues . In spontaneously hypertensive rats (SHRs), oral administration (30 mg/kg) decreased norepinephrine levels by 52% in the mesenteric artery and left ventricle, concomitant with a 646% increase in dopamine and elevated dopamine/norepinephrine ratios . These effects correlate with reduced sympathetic tone, making it a candidate for hypertension and heart failure .

Preclinical Research Findings

Central Nervous System (CNS) Penetration

Unlike earlier DBH inhibitors, (R)-nepicastat crosses the blood-brain barrier, as evidenced by 10,046 ng/mL plasma concentrations in mice 1.5 hours post-administration . This property enables modulation of central catecholamine pathways, with studies showing reduced contextual fear memory in PTSD models via downregulation of hippocampal Npas4 and Bdnf genes .

Table 2: Key Preclinical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume